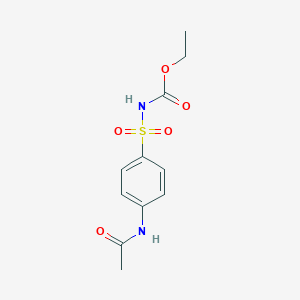

Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate

Übersicht

Beschreibung

Es wurde erstmals 1812 vom französischen Apotheker und Chemiker Pierre François Guillaume Boullay isoliert . Der Name „Picrotoxin“ leitet sich von den griechischen Wörtern „picros“ (bitter) und „toxicon“ (Gift) ab. Cocculin ist ein Gemisch aus zwei verschiedenen Verbindungen, Picrotoxinin und Picrotin, und kommt natürlich in den Früchten der Anamirta cocculus Pflanze vor .

Vorbereitungsmethoden

Cocculin kann aus den Früchten der Anamirta cocculus Pflanze isoliert werden. Die Pflanze produziert kleine Steinfrüchte, die in der Regel getrocknet und dann verarbeitet werden, um Cocculin zu extrahieren . Es gibt auch mehrere synthetische Wege, um Cocculin zu produzieren. Eine bemerkenswerte Methode beinhaltet die Verwendung von Carvon als stereochemisches Template. Die Synthese beinhaltet mehrere Reaktionen wie die Claisen-Umlagerung, die organo-selenvermittelte Reduktion eines Epoxyketons und den stereospezifischen Aufbau eines Glycidylesters . Industrielle Produktionsverfahren umfassen oft die chemische Synthese von Cocculin aufgrund der Komplexität und geringen Ausbeute der natürlichen Extraktion.

Analyse Chemischer Reaktionen

Cocculin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Trifluoressigsäureanhydrid in Pyridin zum Schutz der cis-Alkoholgruppe . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Derivate von Picrotoxinin und Picrotin, die für verschiedene Anwendungen weiter modifiziert werden können.

Wissenschaftliche Forschungsanwendungen

Cocculin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird als ZNS-Stimulans und Antidot bei Vergiftungen durch ZNS-Depressiva, insbesondere Barbiturate, eingesetzt . Cocculin wird auch als Forschungswerkzeug zur Untersuchung des inhibitorischen Neurotransmitters Gamma-Aminobuttersäure (GABA) und seiner Rezeptoren verwendet . Darüber hinaus wurde Cocculin auf seine potenzielle Verwendung bei der Behandlung von Atemnot und als Krampfanfallmittel bei Tiermodellen untersucht .

Wirkmechanismus

Cocculin wirkt als nicht-kompetitiver Antagonist an GABA-A-Rezeptoren und blockiert den durch Gamma-Aminobuttersäure aktivierten Chlorid-Ionenophor . Diese Wirkung verhindert, dass Chlorid-Ionen die Zellmembran passieren, wodurch die Leitfähigkeit durch den Kanal reduziert wird, indem die Öffnungshäufigkeit und die mittlere Öffnungszeit verringert werden . Als Ergebnis übt Cocculin einen inhibitorischen Einfluss auf das Zielneuron aus, was zu seinen stimulierenden und krampfanfallinduzierenden Wirkungen führt .

Wirkmechanismus

Cocculin acts as a noncompetitive antagonist at GABA-A receptors, blocking the gamma-aminobutyric acid-activated chloride ionophore . This action prevents chloride ions from passing through the cell membrane, reducing the conductance through the channel by decreasing the opening frequency and mean open time . As a result, cocculin exerts an inhibitory influence on the target neuron, leading to its stimulant and convulsant effects .

Vergleich Mit ähnlichen Verbindungen

Cocculin ist aufgrund seiner doppelten Zusammensetzung aus Picrotoxinin und Picrotin einzigartig. Ähnliche Verbindungen umfassen andere GABA-Rezeptorantagonisten wie Bicucullin und Gabazin . Die spezifische Kombination von Picrotoxinin und Picrotin in Cocculin verleiht ihm einzigartige pharmakologische Eigenschaften, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.

Eigenschaften

IUPAC Name |

ethyl N-(4-acetamidophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-3-18-11(15)13-19(16,17)10-6-4-9(5-7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOVYVJUYZYMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161050 | |

| Record name | Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13945-59-0 | |

| Record name | Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13945-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013945590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [[4-(acetylamino)phenyl]sulphonyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)

![(5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41477.png)